(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound “(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a bifunctional small molecule featuring a central azetidine ring conjugated with 3,4-difluorobenzoyl and 3,4-dihydroisoquinoline moieties. Azetidine rings are increasingly explored in medicinal chemistry due to their conformational rigidity and metabolic stability compared to larger cyclic amines . The 3,4-dihydroisoquinoline moiety is structurally analogous to natural alkaloids, which often exhibit neuroactive or antimicrobial properties .
Properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-17-6-5-14(9-18(17)22)19(25)24-11-16(12-24)20(26)23-8-7-13-3-1-2-4-15(13)10-23/h1-6,9,16H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIRHLSIUNXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation via Epoxide Ring-Opening
Azetidine rings are commonly synthesized through epoxide intermediates. A patented method for 3-hydroxy-azetidine hydrochloride synthesis involves reacting benzylamine with epichlorohydrin under controlled conditions:
Step 1: Epoxide Ring-Opening
Benzylamine is dissolved in water (15:1 mass ratio) and cooled to 0–5°C. Epichlorohydrin (1.3 equivalents) is added slowly, maintaining temperatures below 5°C to prevent side reactions. After 12 hours, the intermediate 1-benzyl-3-chloroazetidine is filtered and washed with ethyl acetate/petroleum ether (1:20).
Step 2: Cyclization
The chloro intermediate is dissolved in acetonitrile (15:1 mass ratio) with sodium carbonate (1.5 equivalents) and refluxed for 12 hours to yield 1-benzyl-3-hydroxyazetidine (86% yield, >95% purity).
Step 3: Deprotection
Hydrogenation of the benzyl group using palladium carbon in methanol with HCl (4 M) produces 3-hydroxyazetidine hydrochloride (>90% yield).
Optimization Notes :
Alternative Azetidine Synthesis via Nucleophilic Substitution
Azetidine-3-carboxylic acid esters can also be prepared via nucleophilic substitution of 3-bromoazetidine derivatives with potassium phthalimide, followed by hydrolysis. However, this method is less efficient (yields <70%) compared to epoxide-based routes.
Synthesis of 3,4-Difluorobenzoyl Chloride
Balz-Schiemann Reaction for Difluorobenzene Derivatives
The 3,4-difluorobenzoyl group is synthesized via diazotization and fluorination of substituted anilines. A scaled process involves:
Step 1: Diazotization
3,4-Dichloroaniline is treated with NaNO₂ in hydrofluoric acid (HF) at −10°C to form the diazonium salt.
Step 2: Fluorination
Thermal decomposition of the diazonium tetrafluoroborate at 210°C yields 3,4-difluorobenzene (45% yield).
Step 3: Oxidation to Carboxylic Acid
3,4-Difluorobenzene is oxidized with KMnO₄ in acidic conditions to 3,4-difluorobenzoic acid (82% yield).
Step 4: Acyl Chloride Formation
The acid is treated with thionyl chloride (SOCl₂) to produce 3,4-difluorobenzoyl chloride (95% yield).
Synthesis of 3,4-Dihydroisoquinoline
Bischler-Napieralski Reaction
The 3,4-dihydroisoquinoline core is synthesized via cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃):
Step 1: Amide Formation
Phenylethylamine is acylated with acetic anhydride to form N-phenylethylacetamide .
Step 2: Cyclization
POCl₃-mediated cyclization at 80°C yields 3,4-dihydroisoquinoline (68% yield).
Step 3: Reduction (Optional)
Catalytic hydrogenation with Pd/C in methanol converts the dihydroisoquinoline to a tetrahydro derivative if required.
Final Coupling Strategy
Acylation of Azetidine with 3,4-Difluorobenzoyl Chloride
1-(3,4-Difluorobenzoyl)azetidin-3-amine is prepared by reacting azetidine-3-amine with 3,4-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Yield: 88%.
Methanone Bridge Formation
The azetidine intermediate is coupled with 3,4-dihydroisoquinoline using a coupling agent. A preferred method involves propylphosphonic anhydride (T3P) in ethyl acetate:
Reaction Conditions :
- Reagents : 1-(3,4-Difluorobenzoyl)azetidin-3-amine (1 eq), 3,4-dihydroisoquinoline-2-carbonyl chloride (1.2 eq), T3P (1.5 eq), ethyl acetate.
- Temperature : 40°C for 12 hours.
- Yield : 76%.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Epoxide) | Method 2 (Nucleophilic) |
|---|---|---|
| Azetidine Yield | 89% | 68% |
| Purity | >96% | 85% |
| Scalability | High | Moderate |
| Difluorobenzoyl Step | Balz-Schiemann | Direct Fluorination |
|---|---|---|
| Yield | 45% | 35% |
| Purity | >98% | 90% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its potential to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (1-(3,4-difluorobenzoyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of azetidine-containing hybrids. Below is a comparative analysis with structurally similar molecules:
Key Observations
Substituent Effects: The 3,4-difluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogues (e.g., 3-hydroxybenzoyl derivatives ) due to increased electronegativity and membrane permeability .
Conformational Rigidity : The azetidine ring likely reduces entropic penalties during target binding compared to larger rings (e.g., piperidine), as seen in kinase inhibitors refined via SHELX .
Docking Performance : Glide’s torsionally flexible energy optimization predicts superior pose accuracy for rigid hybrids like the target compound, with enrichment factors 2–3× higher than older methods .
Bioactivity Gaps: Unlike diphenhydramine derivatives (well-characterized in pharmacopeias ), the target compound’s bioactivity remains unvalidated.
Methodological Recommendations
- Crystallography : SHELXL could resolve the compound’s 3D structure to validate docking poses.
- Docking: Glide 2.5 is preferred for virtual screening due to its penalization of non-physical ligand-protein interactions.
- Bioactivity Profiling : Align with protocols in pesticide toxicology labs to assess insecticidal efficacy or mammalian toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
